N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidin ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-aminobenzamide with appropriate reagents to introduce the thiazolidin ring.
Introduction of the Thiazolidin Ring: The thiazolidin ring is formed through a cyclization reaction involving a thiol and a carbonyl compound.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a substitution reaction, often using a halogenated precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Influencing Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar phenylethyl group but lacks the thiazolidin ring.
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: Contains the thiazolidin ring but differs in the substituents on the benzamide core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H30N2O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C28H30N2O4S/c1-33-24-13-8-21(18-25(24)34-2)14-16-29-27(32)22-9-11-23(12-10-22)28-30(26(31)19-35-28)17-15-20-6-4-3-5-7-20/h3-13,18,28H,14-17,19H2,1-2H3,(H,29,32) |
InChI Key |
ZEQQTXJYCZYCHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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